Thiabendazole-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

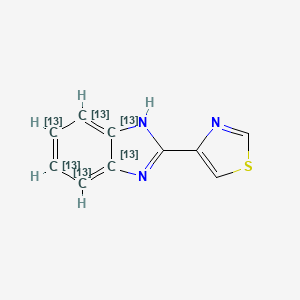

Structure

2D Structure

3D Structure

Properties

CAS No. |

2140327-29-1 |

|---|---|

Molecular Formula |

C10H7N3S |

Molecular Weight |

207.21 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,8+1 |

InChI Key |

WJCNZQLZVWNLKY-UQUYMPKGSA-N |

Isomeric SMILES |

C1=C(N=CS1)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2 |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Thiabendazole-13C6: A Technical Guide to Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Thiabendazole-13C6. This stable isotope-labeled compound is a critical tool in metabolism, pharmacokinetic studies, and as an internal standard in quantitative analysis.

Chemical Structure and Properties

This compound is an isotopologue of Thiabendazole, a broad-spectrum benzimidazole fungicide and anthelmintic. In this compound, the six carbon atoms of the benzimidazole ring are replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Thiabendazole.

Chemical Structure:

-

IUPAC Name: 2-(Thiazol-4-yl)-1H-benzo[d]imidazole-4,5,6,7,3a,7a-¹³C₆

-

Molecular Formula: C₄¹³C₆H₇N₃S

-

Molecular Weight: Approximately 207.25 g/mol (differs slightly based on the exact isotopic abundance)

-

CAS Number: 2140327-29-1

The chemical structure of Thiabendazole consists of a benzimidazole moiety linked to a thiazole ring at the 2-position. The ¹³C labeling in this compound is specifically on the six carbons of the benzene ring component of the benzimidazole structure.

Caption: Chemical structure of this compound.

Isotopic Purity Data

The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined by mass spectrometry and represents the percentage of the compound that is fully labeled with six ¹³C atoms.

| Supplier | Stated Isotopic Purity | Chemical Purity |

| Cambridge Isotope Laboratories | 99%[1] | >98% |

| Sigma-Aldrich (PESTANAL®) | Not specified | Analytical Standard |

| Clearsynth | Not specified | Not specified |

| LGC Standards (for TRC) | Not specified | Not specified |

Note: Isotopic and chemical purity can vary between batches. It is recommended to always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of unlabeled Thiabendazole. A common synthetic route involves the condensation of a ¹³C₆-labeled o-phenylenediamine with 4-thiazolecarboxamide.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for ¹³C-labeled compounds like this compound is primarily achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Method

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the most common method for determining isotopic purity.

Objective: To determine the relative abundance of the fully ¹³C₆-labeled Thiabendazole compared to its less-labeled and unlabeled counterparts.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 µg/mL).

-

-

Chromatographic Separation (optional but recommended):

-

Inject the sample into the UHPLC system to separate the analyte from any potential impurities.

-

A C18 reversed-phase column is typically used.

-

The mobile phase can be a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.

-

-

Mass Spectrometric Analysis:

-

The eluent from the UHPLC is introduced into the mass spectrometer.

-

Use a soft ionization technique, such as electrospray ionization (ESI), in positive ion mode.

-

Acquire full scan mass spectra over a mass range that includes the unlabeled Thiabendazole (m/z ≈ 202.04) and the fully labeled this compound (m/z ≈ 208.06).

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions ([M+H]⁺) of all expected isotopologues (M+0 to M+6).

-

Integrate the peak areas for each isotopologue.

-

Correct the peak areas for the natural abundance of ¹³C in the unlabeled portion of the molecule and in the reagents.

-

Calculate the isotopic purity as the percentage of the peak area of the M+6 isotopologue relative to the sum of the peak areas of all isotopologues.

-

Caption: Experimental workflow for isotopic purity analysis by LC-MS.

NMR Spectroscopy Method

NMR spectroscopy, particularly ¹³C-NMR, can also be used to assess isotopic enrichment.

Objective: To confirm the positions of ¹³C labeling and estimate the isotopic enrichment.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C-sensitive probe.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

-

¹³C-NMR Spectrum Acquisition:

-

Acquire a quantitative ¹³C-NMR spectrum. This typically requires a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.

-

Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.

-

-

Data Analysis:

-

Compare the ¹³C-NMR spectrum of the labeled compound to that of an unlabeled Thiabendazole standard.

-

The signals corresponding to the labeled benzimidazole carbons will be significantly enhanced in the this compound spectrum.

-

The presence of ¹³C-¹³C coupling can be observed, confirming the incorporation of multiple ¹³C atoms in the same molecule.

-

The relative integrals of the signals from the labeled and unlabeled carbons (thiazole ring carbons) can be used to estimate the isotopic enrichment.

-

Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of Thiabendazole in various matrices, including:

-

Food and Agriculture: Monitoring of fungicide residues in fruits, vegetables, and other crops.

-

Environmental Analysis: Detection of Thiabendazole in soil and water samples.

-

Pharmaceutical and Clinical Research: In vivo drug metabolism and pharmacokinetic studies.

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results.

References

Synthesis and purification of 13C labeled Thiabendazole

An In-depth Technical Guide to the Synthesis and Purification of ¹³C Labeled Thiabendazole

Introduction

Thiabendazole [2-(4-thiazolyl)benzimidazole] is a broad-spectrum benzimidazole fungicide and anthelmintic agent. Its primary applications include controlling fungal diseases in fruits and vegetables and treating parasitic infections.[1] Isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), is a critical tool in drug development and metabolic research.[2] ¹³C labeled Thiabendazole serves as an invaluable internal standard for quantitative analysis by mass spectrometry in pharmacokinetic studies, residue analysis, and metabolic flux analysis, allowing for precise differentiation from its unlabeled analog.[3][4]

This guide provides a detailed overview of a robust synthetic route and subsequent purification protocol for Thiabendazole-benzimidazole-¹³C₆, where all six carbon atoms of the benzene ring are labeled. The methodologies are presented to be accessible for researchers, scientists, and professionals in drug development.

Synthesis of ¹³C Labeled Thiabendazole

The synthesis of Thiabendazole is most effectively achieved through the acid-catalyzed condensation of an o-phenylenediamine derivative with a thiazole derivative. A high-yield, one-step process involves the reaction of o-phenylenediamine with 4-cyanothiazole.[5] To produce the ¹³C₆ labeled variant, ¹³C₆-o-phenylenediamine is used as the starting material.

Synthetic Pathway

The reaction proceeds via an acid-catalyzed condensation, where the o-phenylenediamine reacts with 4-cyanothiazole to form the benzimidazole ring system.[6]

Caption: Synthetic pathway for ¹³C₆ Labeled Thiabendazole.

Experimental Protocol: Synthesis

This protocol is based on the acid-catalyzed condensation method.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add a solution of ¹³C₆-o-phenylenediamine in water.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) to the stirred solution until a pH of 2.5 to 6.0 is achieved.

-

Addition of Reactant: Add 4-cyanothiazole to the reaction mixture. The molar ratio of ¹³C₆-o-phenylenediamine to 4-cyanothiazole should be approximately 1:1.

-

Reaction: Heat the mixture to reflux (typically between 80°C and 100°C) with continuous stirring. Maintain the reaction for a sufficient time to ensure complete conversion (e.g., 4-8 hours), which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The Thiabendazole-¹³C₆ product, being poorly soluble in the acidic aqueous medium, will precipitate out.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the crude product on the filter with deionized water to remove residual acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 80-90°C to a constant weight.

Data Summary: Synthesis

Table 1: Reactant Properties

| Compound | Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| o-phenylenediamine-¹³C₆ | ¹³C₆H₈N₂ | 114.15 | ¹³C Labeled Precursor |

| 4-cyanothiazole | C₄H₂N₂S | 110.14 | Thiazole Precursor |

| Hydrochloric Acid (37%) | HCl | 36.46 | Catalyst |

| Water | H₂O | 18.02 | Solvent |

Table 2: Typical Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 80 - 100 °C |

| pH | 2.5 - 6.0 |

| Reaction Time | 4 - 8 hours |

| Expected Yield | >80% |

| Purity (Crude) | >95% |

Purification of ¹³C Labeled Thiabendazole

Purification is essential to remove unreacted starting materials, by-products, and other impurities. A common and effective method involves solvent extraction and recrystallization.[6]

Purification Workflow

The crude product is purified by slurrying in a suitable solvent, followed by filtration, washing, and drying to yield the final high-purity product.

Caption: Workflow for the purification of Thiabendazole-¹³C₆.

Experimental Protocol: Purification

This protocol describes a solvent slurry and recrystallization method for purification.[6]

-

Solvent Slurry: Place the crude Thiabendazole-¹³C₆ (e.g., 5 grams) into an Erlenmeyer flask.

-

Solvent Addition: Add a suitable solvent or solvent mixture (e.g., 50 mL of a water/ethanol mixture). The choice of solvent may be optimized to maximize recovery and purity.

-

Stirring: Stir the mixture vigorously for one hour. The temperature can be maintained at room temperature or elevated to improve the dissolution of impurities.

-

Filtration: Filter the slurry at room temperature to collect the purified Thiabendazole-¹³C₆ crystals.

-

Washing: Wash the collected crystals twice with portions of deionized water (e.g., 50 mL each) to remove any remaining solvent and soluble impurities.

-

Drying: Transfer the purified crystals to a vacuum oven and dry at 80-90°C under vacuum (e.g., 15-20" Hg) until a constant weight is achieved.

-

Analysis: Confirm the purity of the final product using HPLC, Mass Spectrometry, and NMR spectroscopy.

Data Summary: Purification and Analysis

Table 3: Analytical Data Comparison

| Property | Unlabeled Thiabendazole | Thiabendazole-¹³C₆ |

|---|---|---|

| Formula | C₁₀H₇N₃S | C₄¹³C₆H₇N₃S |

| Molar Mass ( g/mol ) | 201.25 | 207.24 |

| Purity (Post-Purification) | >99% (Typical) | >99% (Expected) |

| Isotopic Enrichment | N/A | >99% (Expected) |

Mechanism of Action

Thiabendazole exerts its biological effects through distinct mechanisms in fungi and helminths. Understanding these pathways is crucial for its application in drug development.

Caption: Mechanism of action of Thiabendazole in fungi and helminths.[3][7]

This guide provides a comprehensive framework for the synthesis and purification of ¹³C labeled Thiabendazole. The detailed protocols and structured data are intended to support researchers in producing high-purity labeled compounds for advanced analytical and metabolic studies.

References

- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thiabendazole (ring-¹³Câ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-8370-1.2 [isotope.com]

- 5. mdpi.com [mdpi.com]

- 6. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]

- 7. Tiabendazole - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Thiabendazole-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, mechanism of action, and analytical applications of Thiabendazole-13C6. This stable isotope-labeled compound is a critical tool for researchers in drug development, clinical diagnostics, and food safety, primarily serving as an internal standard for the precise quantification of Thiabendazole.

Core Physical and Chemical Properties

This compound is the isotopically labeled form of Thiabendazole, a well-established benzimidazole-based fungicide and anthelmintic.[1] The incorporation of six Carbon-13 atoms into the benzimidazole ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[2] Its physical and chemical properties are largely identical to its unlabeled counterpart, with the key difference being its molecular weight.

Table 1: Summary of Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-Thiazol-4-yl-1H-[3a,4,5,6,7,7a-13C]benzimidazole | [2] |

| Synonyms | 2-(4-Thiazolyl)benzimidazole-13C6 | [3] |

| CAS Number | 2140327-29-1 | [2][4][5][6] |

| Unlabeled CAS | 148-79-8 | [1][6] |

| Molecular Formula | C₄¹³C₆H₇N₃S | [4][6] |

| Molecular Weight | 207.20 g/mol | [2][4][5][7] |

| Accurate Mass | 207.06 | [6] |

| Appearance | White to off-white solid (inferred from unlabeled form) | [8][9][10] |

| Melting Point | ~300-305 °C (unlabeled Thiabendazole) | [8][9] |

| Solubility | Low solubility in water at neutral pH; increases in dilute acid. Soluble in DMSO (~20 mg/mL) and DMF (~20 mg/mL); slightly soluble in ethanol (~0.5 mg/mL). | [10][11][12] |

| Storage | 2-8°C, in a dry and well-ventilated place. | [2][9] |

Synthesis and Manufacturing

The production of this compound involves a multi-step organic synthesis designed to incorporate the ¹³C atoms into the benzimidazole core structure. While the precise, proprietary methods for isotopic labeling may vary, the fundamental synthesis of the Thiabendazole scaffold is well-documented. A common approach involves the acid-catalyzed condensation reaction between a thiazole derivative and o-phenylenediamine.[13][14] For the labeled compound, a ¹³C₆-labeled o-phenylenediamine would be a logical precursor.

Mechanism of Action

As an isotopologue, this compound is expected to exhibit the same biological activity as unlabeled Thiabendazole. The primary anthelmintic mechanism is the specific inhibition of fumarate reductase, a mitochondrial enzyme crucial to the energy metabolism of many helminths.[1][11] By blocking this enzyme, Thiabendazole disrupts the citric acid cycle, leading to impaired energy production and eventual death of the parasite.[11] A secondary mechanism involves binding to the protein beta-tubulin, which interferes with the formation of the cytoskeleton.[13]

Experimental Protocols and Applications

The foremost application of this compound is as an internal standard for the quantification of Thiabendazole in various matrices, including food products, environmental samples, and biological fluids.[2] Its use is critical for correcting for matrix effects and variations in instrument response in methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2]

General Analytical Workflow

A typical quantitative analysis involves spiking the sample with a known concentration of this compound at the beginning of the sample preparation process. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar extraction recovery and ionization efficiency. The final quantification is based on the ratio of the analyte's mass spectrometer signal to that of the internal standard.

Methodologies for Quantification

Liquid chromatography is the most prevalent technique for the determination of Thiabendazole.[10][15] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides the highest sensitivity and selectivity.

Illustrative Experimental Protocol: LC-MS/MS

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a solvent such as acetonitrile or methanol.[7]

-

Homogenize the sample matrix (e.g., fruit tissue, plasma).

-

Spike a measured aliquot of the homogenate with the this compound internal standard solution to a final concentration appropriate for the expected analyte level.

-

Perform a sample extraction, such as a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for food samples or solid-phase extraction (SPE) for liquid samples.

-

Evaporate the final extract and reconstitute in the initial mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-programmed gradient from high aqueous to high organic content.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Thiabendazole: Q1 (202.1) -> Q3 (e.g., 175.1, 131.1)

-

This compound: Q1 (208.1) -> Q3 (e.g., 181.1, 137.1)

-

-

Data Analysis: Integrate the peak areas for both the analyte and the internal standard MRM transitions. Calculate the peak area ratio and determine the concentration of the analyte from a calibration curve prepared in a similar manner.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 2140327-29-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS - 2140327-29-1 | Axios Research [axios-research.com]

- 5. This compound | 2140327-29-1 [chemicalbook.com]

- 6. This compound | TRC-T344154-50MG | LGC Standards [lgcstandards.com]

- 7. Thiabendazole (ring-¹³Câ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-8370-1.2 [isotope.com]

- 8. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hpc-standards.com [hpc-standards.com]

- 10. mdpi.com [mdpi.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]

- 14. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]

- 15. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

Thiabendazole-13C6: A Technical Guide to its Certificate of Analysis and Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiabendazole-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the fungicide and anthelmintic agent, Thiabendazole. This document outlines the typical data found on a Certificate of Analysis, details its application in analytical methodologies, and illustrates relevant biological and experimental workflows.

Certificate of Analysis: Understanding the Data

A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information attesting to its quality and suitability for use in quantitative analysis. Below are tables summarizing the typical quantitative data and specifications provided by manufacturers.

Table 1: Chemical and Physical Properties

| Property | Specification |

| Chemical Name | 2-(Thiazol-4-yl)-1H-[3a,4,5,6,7,7a-13C]benzimidazole |

| Synonyms | Thiabendazole-(benzimidazole-3a,4,5,6,7,7a-13C6) |

| Molecular Formula | ¹³C₆C₄H₇N₃S |

| Molecular Weight | Approximately 207.20 g/mol |

| CAS Number | 2140327-29-1[1][2] |

| Appearance | White to off-white solid |

| Format | Neat solid or solution in a specified solvent (e.g., Acetonitrile) |

| Storage Condition | 2-8°C[2] |

Table 2: Quality and Purity Specifications

| Parameter | Typical Value | Method |

| Chemical Purity | ≥98% | HPLC, LC-MS/MS |

| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry |

| Certified Concentration (if in solution) | E.g., 100 µg/mL ± 5% | Gravimetrically prepared, verified by LC-MS/MS |

| Unlabeled Thiabendazole | <0.5% | LC-MS/MS |

Application as an Internal Standard in Quantitative Analysis

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Thiabendazole in various matrices, including food, environmental samples, and biological fluids.[2][3] The use of a stable isotope-labeled internal standard is the preferred method for correcting for variations in sample preparation (extraction efficiency) and instrumental analysis (matrix effects and ionization suppression or enhancement).[1][4][5][6]

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Thiabendazole in Water by LC-MS/MS

This protocol is adapted from established methods for the analysis of Thiabendazole in environmental samples.[7][8][9]

1. Preparation of Standards

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 200 µg/mL).

-

Working Internal Standard (IS) Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) for spiking into samples.

-

Calibration Standards: Prepare a series of calibration standards by diluting a certified Thiabendazole reference standard. Each calibration standard should be spiked with the same amount of the working IS solution.

2. Sample Preparation (Solid Phase Extraction - SPE)

-

To a 50 mL water sample, add a precise volume of the this compound working IS solution.

-

Acidify the sample with hydrochloric acid.

-

Condition an Oasis HLB SPE cartridge with methanol followed by acidified water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of (A) 10 mM ammonium acetate in water and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Thiabendazole: m/z 202.0 -> 175.1 (quantifier), 202.0 -> 131.1 (qualifier)

-

This compound: m/z 208.0 -> 181.1 (quantifier)

-

-

4. Data Analysis

-

Integrate the chromatographic peaks for both the Thiabendazole and this compound MRM transitions.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples and calibration standards.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Thiabendazole in the samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Thiabendazole

Thiabendazole's primary mechanism of action as an anthelmintic is the inhibition of the mitochondrial enzyme fumarate reductase, which is specific to helminths and some anaerobic microorganisms.[10][11][12] This enzyme is a key component of their anaerobic respiration, and its inhibition disrupts their energy metabolism.

Caption: Inhibition of fumarate reductase by Thiabendazole in helminths.

By providing a stable, isotopically distinct version of the analyte, this compound allows for the precise and accurate measurement of Thiabendazole residues, ensuring safety and compliance in various applications. This guide serves as a foundational resource for the effective use of this critical reference material in a laboratory setting.

References

- 1. waters.com [waters.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Purity Thiabendazole 13C6 1873890 28 6 Internal Standard [witega.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. nucleus.iaea.org [nucleus.iaea.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The effect of electron transport (ET) inhibitors and thiabendazole on the fumarate reductase (FR) and succinate dehydrogenase (SDH) of Strongyloides ratti infective (L3) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiabendazole: A Dual-Action Fungicide Targeting Microtubule Assembly and Mitochondrial Respiration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiabendazole (TBZ), a member of the benzimidazole class of fungicides, exhibits broad-spectrum activity against a wide range of fungal pathogens. Its efficacy stems from a dual mechanism of action that disrupts critical cellular processes in fungi. The primary mode of action involves the inhibition of microtubule polymerization through direct binding to β-tubulin, leading to the arrest of mitosis and cell division. Concurrently, Thiabendazole targets mitochondrial respiration by inhibiting the enzyme fumarate reductase, a key component of the electron transport chain in some fungi. This comprehensive guide delves into the molecular intricacies of these mechanisms, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to provide a thorough understanding of Thiabendazole's fungicidal action.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

The principal fungicidal activity of Thiabendazole is attributed to its ability to interfere with the formation and function of microtubules.[1][2] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape.

Binding to β-Tubulin

Thiabendazole selectively binds to the β-tubulin subunit of the tubulin heterodimer.[1][3] This binding is competitive, as demonstrated by studies showing that Thiabendazole can inhibit the binding of other benzimidazole compounds, such as carbendazim, to fungal tubulin.[2] The binding site for benzimidazoles on β-tubulin is located in the vicinity of amino acid residues F167, E198, and F200.[4] Mutations in the gene encoding β-tubulin at these positions have been shown to confer resistance to Thiabendazole in various fungal species.[4]

Inhibition of Microtubule Polymerization

By binding to β-tubulin, Thiabendazole inhibits the polymerization of tubulin dimers into microtubules.[1][5] This disruption of microtubule assembly leads to a cascade of downstream effects, most notably the arrest of mitosis at the metaphase stage.[2] The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, ultimately leading to cell cycle arrest and inhibition of fungal growth.[2]

Quantitative Data on Microtubule Inhibition

The inhibitory effect of Thiabendazole on fungal growth and mitosis has been quantified in various studies. For instance, a concentration of 80 µM Thiabendazole was found to completely inhibit mitosis in the hyphae of Aspergillus nidulans.[2]

| Fungal Species | Assay | Parameter | Value | Reference |

| Aspergillus nidulans | Mitotic Inhibition | Complete Inhibition | 80 µM | [2] |

| Trichophyton spp. | In vitro susceptibility | MIC range | 0.25-4 µg/mL | [6] |

| Microsporum spp. | In vitro susceptibility | MIC range | 0.5-4 µg/mL | [6] |

| Epidermophyton floccosum | In vitro susceptibility | MIC range | 0.5-2 µg/mL | [6] |

Table 1: Quantitative data on the antifungal activity of Thiabendazole related to microtubule disruption.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This protocol outlines a general method for assessing the effect of Thiabendazole on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, and 5% glycerol)

-

GTP solution (1.0 mM)

-

Thiabendazole stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 350 nm

Procedure:

-

Prepare a reaction mixture containing purified tubulin (final concentration, e.g., 40 µM) in G-PEM buffer.

-

Add GTP to the reaction mixture to a final concentration of 1.0 mM.

-

Add varying concentrations of Thiabendazole or DMSO (as a control) to the wells of a 96-well plate.

-

Add the tubulin/GTP reaction mixture to the wells.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the increase in absorbance at 350 nm over time. The absorbance increase corresponds to the light scattering caused by microtubule polymerization.

-

The rate of polymerization can be determined from the slope of the linear phase of the absorbance curve. The IC₅₀ value can be calculated as the concentration of Thiabendazole that reduces the maximum rate of tubulin polymerization by 50%.[7]

Signaling Pathway: Inhibition of Mitosis

Caption: Thiabendazole's primary mechanism of action.

Secondary Mechanism of Action: Inhibition of Mitochondrial Respiration

In addition to its effects on microtubules, Thiabendazole also disrupts fungal energy metabolism by targeting the mitochondrial electron transport chain.[8][9] This secondary mechanism contributes to its overall fungicidal activity.

Inhibition of Fumarate Reductase

The primary mitochondrial target of Thiabendazole is believed to be fumarate reductase, an enzyme that catalyzes the reduction of fumarate to succinate.[3][10] This enzyme is particularly important in the anaerobic respiration of some fungi and helminths. By inhibiting fumarate reductase, Thiabendazole disrupts the electron transport chain, leading to a decrease in ATP production and ultimately compromising the energy supply of the fungal cell.[9]

Effects on Other Respiratory Chain Components

Studies have also shown that Thiabendazole can inhibit other components of the mitochondrial respiratory chain, although generally at higher concentrations. These include:

-

Succinate-cytochrome c reductase: This complex is inhibited at relatively low concentrations of Thiabendazole.[8]

-

NADH oxidase and NADH-cytochrome c reductase: These are also inhibited by Thiabendazole.[8]

-

Succinate oxidase: Inhibition of this enzyme requires higher concentrations of the fungicide.[8]

It is noteworthy that cytochrome c oxidase activity is not significantly inhibited by Thiabendazole.[8]

Quantitative Data on Mitochondrial Inhibition

The inhibitory concentrations of Thiabendazole on various mitochondrial enzyme systems have been determined.

| Enzyme System | Fungal Species/Source | IC₅₀ / Inhibitory Concentration | Reference |

| Succinic-cytochrome c reductase | Penicillium atrovenetum | 0.5 µg/mL (complete inhibition) | [8] |

| NADH oxidase | Penicillium atrovenetum | 10 µg/mL (complete inhibition) | [8] |

| NADH-cytochrome c reductase | Penicillium atrovenetum | 10 µg/mL (complete inhibition) | [8] |

| Succinate-dichloro-phenolindophenol reductase | Penicillium atrovenetum | 2 µg/mL (complete inhibition) | [8] |

| Coenzyme Q reductase | Penicillium atrovenetum | 15 µg/mL (complete inhibition) | [8] |

| Succinic oxidase | Penicillium atrovenetum | 167 µg/mL (complete inhibition) | [8] |

| Fumarate Reductase | Strongyloides ratti | EC₅₀ = 4.6 x 10⁻⁴ M | [11] |

| Ubiquinone reduction by Complex II | Porcine mitochondria | IC₅₀ ~100 µmol/L | [12][13] |

Table 2: Quantitative data on the inhibition of mitochondrial respiratory chain components by Thiabendazole.

Experimental Protocol: Fumarate Reductase Activity Assay

This protocol provides a general method for measuring the activity of fumarate reductase and its inhibition by Thiabendazole.

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADH

-

Fumarate

-

Thiabendazole stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Isolate the mitochondrial fraction from the fungal cells.

-

Prepare a reaction mixture in a cuvette containing the assay buffer and the mitochondrial preparation.

-

Add varying concentrations of Thiabendazole or DMSO (as a control) to the reaction mixture and incubate for a specific period.

-

Initiate the reaction by adding NADH (to a final concentration of, e.g., 100 µM) and fumarate (to a final concentration of, e.g., 1 mM).

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the activity of fumarate reductase. The percentage of inhibition can be calculated by comparing the rates in the presence and absence of Thiabendazole.[14]

Experimental Workflow: Investigating Mitochondrial Inhibition

Caption: Experimental workflow for fumarate reductase assay.

Resistance Mechanisms

Fungal resistance to Thiabendazole is primarily associated with mutations in the β-tubulin gene.[4] These mutations alter the structure of the β-tubulin protein, reducing its affinity for Thiabendazole and other benzimidazole fungicides. The most frequently observed mutations conferring resistance are located at codons 167, 198, and 200 of the β-tubulin gene.[4]

Conclusion

Thiabendazole's efficacy as a fungicide is rooted in its multifaceted mechanism of action. By primarily targeting microtubule assembly through the inhibition of β-tubulin polymerization and secondarily disrupting mitochondrial respiration via the inhibition of fumarate reductase and other respiratory chain components, Thiabendazole effectively compromises essential cellular functions in susceptible fungi. A thorough understanding of these molecular mechanisms is crucial for the development of novel antifungal agents and for managing the emergence of fungicide resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of mycology and antifungal drug discovery.

References

- 1. icaonline.co.za [icaonline.co.za]

- 2. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tiabendazole - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pomais.com [pomais.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The effect of electron transport (ET) inhibitors and thiabendazole on the fumarate reductase (FR) and succinate dehydrogenase (SDH) of Strongyloides ratti infective (L3) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Thiabendazole inhibits ubiquinone reduction activity of mitochondrial respiratory complex II via a water molecule mediated binding feature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Thiabendazole-¹³C₆ for Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Thiabendazole-¹³C₆ for metabolic flux analysis (MFA). Stable isotope labeling with ¹³C is a powerful technique to trace the metabolic fate of drugs and understand their impact on cellular metabolism.[1][][3][4] This document outlines the core principles, experimental methodologies, and data interpretation strategies for utilizing Thiabendazole-¹³C₆ in your research.

Introduction to Thiabendazole and ¹³C Metabolic Flux Analysis

Thiabendazole is a benzimidazole derivative with well-established antifungal and anthelmintic properties.[5][6] Its mechanism of action primarily involves the disruption of microtubule assembly in parasites and inhibition of the mitochondrial enzyme fumarate reductase.[5][6][7] Understanding the metabolic fate of Thiabendazole and its influence on host and pathogen metabolic pathways is crucial for optimizing its therapeutic efficacy and identifying potential off-target effects.

Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C has become an indispensable tool for quantifying the rates of metabolic reactions within a cell.[8][9][10] By introducing a ¹³C-labeled substrate, such as Thiabendazole-¹³C₆, researchers can track the incorporation of the heavy isotope into downstream metabolites. This information, combined with computational modeling, allows for the precise determination of intracellular metabolic fluxes.[8][9]

Applications of Thiabendazole-¹³C₆ in Metabolic Flux Analysis:

-

Drug Metabolism Studies: Elucidate the metabolic pathways of Thiabendazole in different biological systems (e.g., cell cultures, animal models).[1]

-

Mechanism of Action: Investigate how Thiabendazole perturbs the central carbon metabolism of target organisms.

-

Off-Target Effects: Identify unintended metabolic consequences of Thiabendazole treatment in host cells.

-

Drug Efficacy and Resistance: Correlate metabolic reprogramming with the effectiveness of Thiabendazole and the development of resistance.

Thiabendazole Metabolism

The primary metabolic pathway of Thiabendazole in mammals involves hydroxylation to 5-hydroxythiabendazole, which is subsequently conjugated to form glucuronide and sulfate derivatives for excretion.[5][11] Minor metabolites, such as 4-hydroxythiabendazole, have also been identified.[5] Understanding these transformations is fundamental to designing and interpreting Thiabendazole-¹³C₆ tracing experiments.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tiabendazole - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 10. d-nb.info [d-nb.info]

- 11. go.drugbank.com [go.drugbank.com]

Isotopic Labeling of Fungicides: A Technical Guide for Environmental Fate Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the environmental fate of fungicides is a critical aspect of modern agricultural science and drug development. It is essential to determine how these compounds behave and persist in various environmental compartments, such as soil, water, and plants, to assess their potential risks to non-target organisms and ecosystems. Isotopic labeling, a technique that involves replacing an atom in a molecule with its isotope, has become an indispensable tool in these investigations. By "tagging" a fungicide with an isotope, typically a radioisotope like Carbon-14 (¹⁴C) or a stable isotope like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can trace its journey and transformation with high precision and sensitivity. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation involved in using isotopically labeled fungicides for environmental fate studies.

The Role of Isotopic Labeling in Environmental Fate Assessment

Isotopic labeling offers several distinct advantages in the study of fungicide degradation, metabolism, and mobility. The use of radiolabeled compounds, particularly ¹⁴C, allows for the straightforward quantification of the parent fungicide and its transformation products in complex environmental matrices. This is often achieved through techniques like liquid scintillation counting (LSC), which provides a direct measure of radioactivity. The combination of chromatographic separation (e.g., HPLC) with radiodetection offers a powerful method for creating a complete mass balance of the applied radioactivity, ensuring that all major metabolites are accounted for.

Stable isotopes, in conjunction with mass spectrometry (MS), provide an alternative and complementary approach. They are particularly useful for elucidating the structures of unknown metabolites and for avoiding the regulatory and safety concerns associated with radioactive materials.

Key Environmental Fate Studies

Regulatory bodies worldwide, such as the Organisation for Economic Co-operation and Development (OECD), have established standardized guidelines for conducting environmental fate studies. The use of isotopically labeled compounds is often a key requirement in these protocols to ensure data quality and comprehensiveness. The following are some of the most critical studies performed:

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): This study investigates the rate and pathway of fungicide degradation in soil under both oxygen-rich and oxygen-poor conditions.

-

Aqueous Photolysis (OECD 316): This experiment determines the role of sunlight in breaking down the fungicide in water.

-

Adsorption/Desorption in Soil (OECD 106): This study assesses the tendency of a fungicide to bind to soil particles, which influences its mobility and potential to leach into groundwater.

-

Metabolism in Plants: These studies examine the uptake, translocation, and metabolic transformation of fungicides within plant tissues.

Quantitative Data Summary

The following tables summarize key quantitative data from environmental fate studies of various isotopically labeled fungicides. The dissipation half-life (DT₅₀) is a critical parameter representing the time it takes for 50% of the applied compound to degrade.

| Fungicide | Isotope | Environmental Compartment | DT₅₀ (days) | Mineralization (% of Applied Radioactivity) | Reference(s) |

| Chlorothalonil | ¹⁴C | Aerobic Sandy Loam Soil | 1 - 16 | - | [1] |

| ¹⁴C | Aerobic Silt Loam Soil | 8 - 31 | - | [1] | |

| ¹⁴C | Aerobic Peat Loam Soil | 7 - 16 | - | [1] | |

| ¹⁴C | Aqueous Solution (pH 9) | 28 - 72 | - | [1] | |

| Surface Soil (Field) | < 1 - 3.5 | - | [2] | ||

| Tebuconazole | ¹⁴C | Aerobic Soil (Laboratory) | 783 | - | [3] |

| Terrestrial Field Dissipation | 48 - 300 | - | [3] | ||

| ¹⁴C | Colombian Soils (Laboratory) | 158 - 198 | < 3% after 63 days | [4][5] | |

| Sediment (Native Conditions) | 136 - 151 | - | [6] | ||

| Strobilurins | |||||

| Azoxystrobin | Soil (Field, Photodegradation) | < 14 | - | [7] | |

| Soil (Dark, Aerobic) | 56 - 84 | - | [7] | ||

| Mandestrobin | ¹⁴C | Aqueous Solution (Photolysis) | 2.7 - 12.8 | - | [8] |

| Triazoles | |||||

| Hexaconazole | Sediment (Native Conditions) | 86 - 94 | - | [6] | |

| Flutriafol | Sediment (Native Conditions) | 139 - 144 | - | [6] | |

| Water (Hydrolysis, pH 7) | 182 | - | [9] | ||

| Epoxiconazole | Water (Photolysis) | 0.03 (0.68 hours) | - | [9] |

Experimental Protocols

Aerobic and Anaerobic Transformation in Soil (Based on OECD 307)

This protocol outlines the general procedure for assessing the degradation of a ¹⁴C-labeled fungicide in soil.

Objective: To determine the rate and pathway of degradation of a fungicide in soil under aerobic and anaerobic conditions.

Materials:

-

¹⁴C-labeled fungicide of known specific activity.

-

Well-characterized soils, typically a sandy loam, silt loam, and clay loam.

-

Incubation flasks equipped with traps for volatile organics and ¹⁴CO₂ (e.g., sodium hydroxide solution).

-

Liquid scintillation counter (LSC).

-

High-performance liquid chromatograph (HPLC) with a radioactivity detector.

-

Solvents for extraction (e.g., acetonitrile, methanol).

Procedure:

-

Soil Preparation: Fresh soil samples are sieved and their moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Application of Test Substance: The ¹⁴C-labeled fungicide is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: The flasks are continuously flushed with humidified air.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the flasks are flushed with an inert gas like nitrogen.

-

Samples are incubated in the dark at a constant temperature (e.g., 20°C).

-

-

Sampling: Duplicate flasks are removed at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Analysis:

-

Volatiles: The trapping solutions are analyzed for radioactivity by LSC to quantify ¹⁴CO₂ (mineralization) and volatile organic metabolites.

-

Soil Extraction: The soil is extracted sequentially with solvents of increasing polarity. The total radioactivity in the extracts is determined by LSC.

-

Chromatographic Analysis: The extracts are analyzed by HPLC with a radioactivity detector to separate and quantify the parent fungicide and its transformation products.

-

Bound Residues: The radioactivity remaining in the soil after extraction is quantified by combustion analysis.

-

Data Analysis: The dissipation half-life (DT₅₀) of the parent fungicide and the formation and decline of major metabolites are calculated using appropriate kinetic models. A mass balance is performed to account for the distribution of radioactivity at each sampling point.

Aqueous Photolysis (Based on OECD 316)

This protocol describes the general procedure for evaluating the degradation of a ¹⁴C-labeled fungicide in water due to sunlight.

Objective: To determine the rate and pathway of direct photolysis of a fungicide in an aqueous solution.

Materials:

-

¹⁴C-labeled fungicide.

-

Sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9).

-

Quartz flasks (transparent to UV light).

-

A light source that simulates natural sunlight (e.g., a xenon arc lamp with filters).

-

Dark controls wrapped in aluminum foil.

-

LSC and HPLC with a radioactivity detector.

Procedure:

-

Preparation of Test Solutions: The ¹⁴C-labeled fungicide is dissolved in the sterile buffered solutions.

-

Incubation:

-

Irradiated Samples: The quartz flasks are exposed to the light source at a constant temperature.

-

Dark Controls: Control flasks are incubated under the same conditions but shielded from light to assess abiotic hydrolysis.

-

-

Sampling: Aliquots are taken from the flasks at various time points.

-

Analysis: The samples are analyzed directly by HPLC with a radioactivity detector to quantify the parent compound and phototransformation products. Total radioactivity can be confirmed by LSC.

Data Analysis: The photolytic half-life is calculated, and the quantum yield (a measure of the efficiency of the photochemical process) can be determined. Degradation pathways are proposed based on the identified transformation products.

Degradation Pathways

The degradation of fungicides in the environment can occur through a variety of chemical reactions, including hydrolysis, oxidation, reduction, and photolysis. The following diagrams illustrate the generalized degradation pathways for two major classes of fungicides, strobilurins and triazoles.

Strobilurin Fungicides

Strobilurins are known to undergo degradation primarily through the cleavage of the ether linkage and hydrolysis of the ester group.

Triazole Fungicides

Triazole fungicides are generally more persistent in the environment. Their degradation often involves oxidation of alkyl side chains and cleavage of the linkage between the triazole ring and the aromatic moiety.

Sample Preparation and Analytical Techniques

The accurate analysis of isotopically labeled fungicides and their metabolites from complex environmental matrices requires robust sample preparation and sensitive analytical methods.

Sample Preparation:

-

Soil and Sediment: Extraction is typically performed using accelerated solvent extraction (ASE) or sonication with organic solvents like acetonitrile or methanol, often mixed with water.

-

Water: Solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances.

-

Plant Tissues: Samples are often homogenized and extracted with organic solvents. A clean-up step, such as SPE, may be necessary before analysis.

Analytical Techniques:

-

Liquid Scintillation Counting (LSC): Used for the quantification of total radioactivity in liquid samples (e.g., extracts, trapping solutions).

-

High-Performance Liquid Chromatography (HPLC) with Radiodetection: The primary tool for separating and quantifying the parent fungicide and its ¹⁴C-labeled metabolites.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique for identifying and quantifying both labeled and non-labeled fungicides and their metabolites, especially when using stable isotopes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable fungicides and their metabolites, often requiring a derivatization step.

Conclusion

Isotopic labeling is a cornerstone of modern environmental fate studies for fungicides. The ability to trace the movement and transformation of these compounds with high precision provides invaluable data for assessing their environmental risk. By following standardized protocols, such as those established by the OECD, and employing advanced analytical techniques, researchers can generate the robust data needed for regulatory approval and to ensure the safe and sustainable use of fungicides in agriculture. This technical guide provides a foundational understanding of the key principles and methodologies, empowering researchers to design and execute effective environmental fate studies.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. 14C tebuconazole degradation in Colombian soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on the stereoselective degradation of three triazole fungicides in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 8. Degradation of the strobilurin fungicide mandestrobin in illuminated water–sediment systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Thiabendazole-13C6 supplier and purchasing information

This guide provides an in-depth overview of Thiabendazole-13C6, a stable isotope-labeled internal standard essential for quantitative analysis in research and drug development. It is intended for researchers, scientists, and professionals in drug development who require precise and accurate measurement of Thiabendazole in various matrices. This document outlines supplier information, purchasing details, a general experimental protocol for its use in mass spectrometry, and the key signaling pathways associated with the unlabeled compound.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes key purchasing information to aid in the selection of the most suitable product for your research needs. Please note that pricing information is generally not publicly available and requires logging into the supplier's website or requesting a quote.

| Supplier | Catalog Number (Example) | Unit Sizes Available | Purity (Chemical/Isotopic) | CAS Number |

| MedChemExpress | HY-B0263S1 | 1 mg, 5 mg, 10 mg | Not explicitly stated | 2140327-29-1 |

| Clearsynth | CS-W-00062 | 1 mg, 2.5 mg, 5 mg, 10 mg | Not explicitly stated | 2140327-29-1 |

| Pharmaffiliates | PA STI 082661 | mg, g, kg | High purity | Not available |

| LGC Standards | TRC-T344154-50MG | 50 mg (custom synthesis) | Not explicitly stated | 2140327-29-1 |

| Forenap | TRC-T344154-50mg | 50 mg | Not explicitly stated | Not available |

| Axios Research | AR-T03571 | Not explicitly stated | Not explicitly stated | 2140327-29-1 |

| Sigma-Aldrich (PESTANAL®) | 34572 | Not explicitly stated | Analytical Standard Grade | Not available |

| Simson Pharma | T1500002 | Custom Synthesis | Not explicitly stated | 2140327-29-1 |

| HPC Standards | 680142 | 10 mg | Not explicitly stated | 2140327-29-1 |

| Cambridge Isotope Laboratories, Inc. | CLM-8370-1.2 | 1.2 mL (100 µg/mL in ACN) | Chemical Purity: 98%, Isotopic Purity: 99% (ring-13C6) | Not available |

| WITEGA Laboratorien | BI002 | 10 mg, 25 mg | High Purity | Not available |

Experimental Protocol: Quantification of Thiabendazole using this compound Internal Standard by LC-MS/MS

This section outlines a general procedure for the use of this compound as an internal standard for the accurate quantification of Thiabendazole in biological or environmental samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite of established methods and should be optimized for your specific matrix and instrumentation.[1][2][3][4][5]

Materials and Reagents

-

Thiabendazole analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile (ACN), methanol (MeOH), and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Sample extraction solvents (e.g., ethyl acetate, acetonitrile)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) if necessary for sample cleanup

-

Vortex mixer, centrifuge, evaporator

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiabendazole and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Thiabendazole by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.

Sample Preparation

-

Sample Collection: Collect the matrix of interest (e.g., plasma, urine, tissue homogenate, water).

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to a known amount of the sample.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers. Collect the organic layer.

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample, wash with a weak solvent, and elute the analyte and internal standard with a stronger solvent (e.g., methanol).[1][3]

-

-

Evaporation and Reconstitution: Evaporate the collected extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Thiabendazole: Monitor the transition from the precursor ion (m/z 202) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 208) to a specific product ion.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the Thiabendazole to the this compound internal standard against the concentration of the Thiabendazole working standards.

-

Quantification: Determine the concentration of Thiabendazole in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.[4]

Caption: Experimental workflow for quantification using a stable isotope-labeled internal standard.

Signaling Pathways of Unlabeled Thiabendazole

While this compound is primarily used as an internal standard due to its chemical inertness, the unlabeled compound, Thiabendazole, has known biological activities. Understanding these mechanisms can provide context for studies involving this molecule.

Inhibition of Microtubule Polymerization

Thiabendazole, like other benzimidazoles, exerts its antifungal and anthelmintic effects by disrupting microtubule formation. It specifically binds to β-tubulin subunits, preventing their polymerization into microtubules.[6][7][8][9][10] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell structure. In the context of drug development, this mechanism has been explored for its potential as a vascular disrupting agent in cancer therapy.

Caption: Thiabendazole's inhibition of microtubule polymerization.

Inhibition of Fumarate Reductase in the Electron Transport Chain

Another key mechanism of action for Thiabendazole, particularly in helminths, is the inhibition of the mitochondrial enzyme fumarate reductase.[11] This enzyme is crucial for anaerobic respiration in many parasitic worms, where it catalyzes the final step of the electron transport chain by reducing fumarate to succinate. By inhibiting fumarate reductase, Thiabendazole disrupts the parasite's energy metabolism, leading to its death.

Caption: Inhibition of fumarate reductase by Thiabendazole.

References

- 1. epa.gov [epa.gov]

- 2. nucleus.iaea.org [nucleus.iaea.org]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. foodriskmanagement.com [foodriskmanagement.com]

- 6. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantitative Analysis of Thiabendazole in Food Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiabendazole in various food matrices. The use of a stable isotope-labeled internal standard, Thiabendazole-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol provides a comprehensive workflow from sample extraction to data analysis, making it suitable for routine monitoring of Thiabendazole residues in food safety and quality control laboratories.

Introduction

Thiabendazole (TBZ) is a widely used benzimidazole fungicide and parasiticide in agriculture and veterinary medicine.[1][2] Its application can lead to residues in various food products, necessitating sensitive and reliable analytical methods for monitoring compliance with regulatory limits.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the determination of TBZ due to its high selectivity and sensitivity.[1][3]

The complexity of food matrices can often lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Thiabendazole-¹³C₆, which has nearly identical physicochemical properties to the analyte, is a highly effective strategy to compensate for these matrix effects and ensure reliable quantification.[4] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of Thiabendazole in food samples using Thiabendazole-¹³C₆ as an internal standard.

Experimental

2.1. Materials and Reagents

-

Thiabendazole (purity ≥98.5%)

-

Thiabendazole-¹³C₆ (isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts and cleanup sorbents (e.g., PSA, C18)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[5][6]

2.2. Standard Solution Preparation

Prepare individual stock solutions of Thiabendazole and Thiabendazole-¹³C₆ in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions by serial dilution in a suitable solvent (e.g., methanol or acetonitrile/water mixture). A mixed working standard solution containing both the analyte and the internal standard should be prepared for spiking into samples and for the preparation of the calibration curve.

2.3. Sample Preparation

The choice of sample preparation method depends on the food matrix. Two common and effective methods are presented below:

2.3.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Solid Food Matrices (e.g., Fruits, Vegetables)

-

Homogenize a representative portion of the food sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and an appropriate amount of the Thiabendazole-¹³C₆ internal standard working solution.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Vortex vigorously for 1 minute and then centrifuge.

-

Take an aliquot of the supernatant (acetonitrile extract) and transfer it to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., PSA to remove organic acids and C18 to remove fats).

-

Vortex for 30 seconds and centrifuge.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2.3.2. Solid Phase Extraction (SPE) for Liquid Food Matrices (e.g., Juices, Milk) [7]

-

Centrifuge the liquid sample to remove any solid particles.

-

Take a 10 mL aliquot of the supernatant and add an appropriate amount of the Thiabendazole-¹³C₆ internal standard working solution.

-

Acidify the sample with formic acid.[5]

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions

2.4.1. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute Thiabendazole, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

2.4.2. Mass Spectrometry (MS/MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][3]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following MRM transitions can be used for quantification and confirmation. The collision energies should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Thiabendazole | 202.0 | 175.0 | 131.0 |

| Thiabendazole-¹³C₆ | 208.0 | 181.0 | 137.0 |

Data Analysis and Results

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte (Thiabendazole) to the internal standard (Thiabendazole-¹³C₆) versus the concentration of the analyte. The use of the internal standard corrects for any analyte loss during sample preparation and for any variations in instrument response.

3.1. Quantitative Data Summary

The following table structure should be used to summarize the quantitative results from a validation study or routine analysis.

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | [Insert Value] µg/kg |

| Limit of Quantification (LOQ) | [Insert Value] µg/kg |

| Recovery (%) | [Insert Range, e.g., 85-110%] |

| Precision (RSD%) | < 15% |

Diagrams

Caption: Experimental workflow for Thiabendazole analysis.

References

- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. lcms.cz [lcms.cz]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. Application of a mixed-mode solid-phase extraction and cleanup procedure for LC/MS determination of thiabendazole and carbendazim in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Thiabendazole in Fruit Samples by LC-MS/MS with a 13C6 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiabendazole (TBZ) is a widely used benzimidazole fungicide and parasiticide applied pre- and post-harvest to prevent mold and rot in various fruits, particularly citrus and bananas.[1][2] Due to potential health concerns, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for TBZ in food products.[2] This application note details a robust and sensitive method for the quantification of thiabendazole in fruit samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates a stable isotope-labeled internal standard, Thiabendazole-13C6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3] The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which allows for efficient extraction of pesticide residues from complex food matrices.[1][4][5][6]

Experimental Protocols

Materials and Reagents

-

Standards: Thiabendazole (Purity ≥98%), this compound (13C6-TBZ) internal standard.[7][8]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Reagents: Formic acid (LC-MS grade), Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium acetate (NaOAc), Primary Secondary Amine (PSA) sorbent.

-

Kits: QuEChERS extraction salt packets (e.g., AOAC 2007.01 method containing MgSO₄ and NaOAc).[9]

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 µm), LC-MS/MS system.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Thiabendazole and 13C6-TBZ in methanol to prepare individual stock solutions.

-

Intermediate Solutions (10 µg/mL): Perform serial dilutions of the stock solutions with methanol to create intermediate and working standard solutions.[7]

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the 13C6-TBZ intermediate solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking appropriate amounts of the TBZ working solution into blank fruit matrix extract. Add the IS working solution to each standard to achieve a constant final concentration (e.g., 20 ng/mL).

Sample Preparation (QuEChERS Method)

The following protocol is a general guideline based on the AOAC Official Method 2007.01.[9]

-

Homogenization: Weigh 10-15 g of the fruit sample (e.g., whole citrus, banana peel, or apple) into a blender. If necessary, cryogenically mill with dry ice to ensure homogeneity and prevent analyte degradation.[1]

-

Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (containing 1% acetic acid, if required for analyte stability).

-

Add a known amount of the 13C6-TBZ internal standard working solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or 6 g MgSO₄ and 1.5 g NaOAc).[9]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Final Extract:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]

-

Instrumental Analysis: LC-MS/MS

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent[3] |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL[11] |

| Column Temp. | 40 °C |

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

Note: The gradient should be optimized to ensure baseline separation from matrix interferences.

Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| IonSpray Voltage | 3500 - 5500 V[3][11][12] |

| Temperature | 450 - 600 °C[7][12] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Nitrogen or Argon |

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |

| Thiabendazole | 202.0 | 175.0 | 150 | ~35 | Quantifier[7][11][12] |

| Thiabendazole | 202.0 | 131.0 | 150 | ~45 | Qualifier[7][11][12] |

| This compound | 208.0 | 181.0 | 150 | ~35 | Internal Standard |